molecular formula C15H28N2O B1626698 Ethyl N,N'-dicyclohexylcarbamimidate CAS No. 6738-14-3

Ethyl N,N'-dicyclohexylcarbamimidate

Cat. No.: B1626698
CAS No.: 6738-14-3
M. Wt: 252.4 g/mol
InChI Key: DFLHUARISJMVGK-UHFFFAOYSA-N
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Description

Ethyl N,N'-dicyclohexylcarbamimidate (CAS 87228-84-0) is a carbamimidate ester with the molecular formula C₁₇H₃₂N₂O₂ and a molecular weight of 296.45 g/mol . Key physicochemical properties include:

  • Hydrogen bond donors: 1
  • Hydrogen bond acceptors: 3
  • Rotatable bonds: 8
  • Topological polar surface area: 42.8 Ų
  • Hydrophobicity (XlogP): 3.9

This compound is structurally characterized by a dicyclohexylcarbamimidoyl group attached to a 2-ethoxyethyl ester moiety. It is often encountered as an intermediate or byproduct in organic synthesis, particularly in reactions involving carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) .

Properties

CAS No.

6738-14-3

Molecular Formula

C15H28N2O

Molecular Weight

252.4 g/mol

IUPAC Name

ethyl N,N'-dicyclohexylcarbamimidate

InChI

InChI=1S/C15H28N2O/c1-2-18-15(16-13-9-5-3-6-10-13)17-14-11-7-4-8-12-14/h13-14H,2-12H2,1H3,(H,16,17)

InChI Key

DFLHUARISJMVGK-UHFFFAOYSA-N

SMILES

CCOC(=NC1CCCCC1)NC2CCCCC2

Canonical SMILES

CCOC(=NC1CCCCC1)NC2CCCCC2

Origin of Product

United States

Comparison with Similar Compounds

Ethyl N,N'-Dicyclohexylcarbamimidate vs. N,N'-Dicyclohexylcarbodiimide (DCC)

Property This compound N,N'-Dicyclohexylcarbodiimide (DCC)
CAS Number 87228-84-0 538-75-0
Molecular Formula C₁₇H₃₂N₂O₂ C₁₃H₂₂N₂
Molecular Weight 296.45 g/mol 206.33 g/mol
Hydrogen Bond Donors 1 0
Hydrophobicity (XlogP) 3.9 4.5 (estimated)
Primary Use Intermediate/byproduct in amide synthesis Dehydrating agent in peptide coupling
Hazards Limited data Skin/eye irritant; hazardous decomposition

Key Differences :

  • Reactivity : DCC is a carbodiimide widely used to activate carboxylic acids for amide bond formation, whereas ethyl carbamimidate is a transient intermediate or byproduct in such reactions .
  • Stability : DCC is moisture-sensitive and requires careful handling, while ethyl carbamimidate’s stability under ambient conditions is less documented.
  • Role in Synthesis : DCC directly participates in bond formation, while ethyl carbamimidate is generated during the reaction mechanism (e.g., via nucleophilic attack and elimination steps) .

This compound vs. N,N'-Dicyclohexylurea

Property This compound N,N'-Dicyclohexylurea
Structure Carbamimidate ester Urea derivative
Solubility Likely moderate in organic solvents Poor solubility in polar solvents
Role in Reactions Intermediate in amidation Byproduct of DCC-mediated couplings
Toxicity Not well characterized Generally low; may cause crystallization issues

Key Differences :

  • Formation : Ethyl carbamimidate arises during the activation step of carboxylic acids, while N,N'-dicyclohexylurea is the final byproduct after DCC’s dehydration role is complete .

Comparative Reaction Efficiency :

  • DCC : Achieves high coupling efficiency but requires post-reaction removal of the urea byproduct.
  • Ethyl Carbamimidate: Not directly used as a coupling agent but may influence reaction kinetics due to its intermediate role.

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